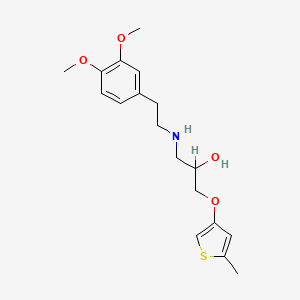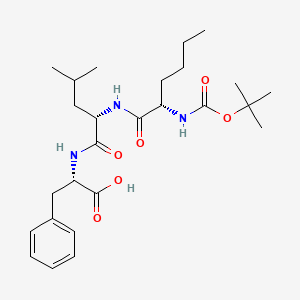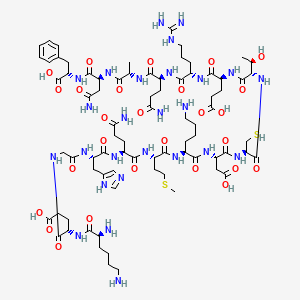
L-Phenylalanine, L-lysyl-L-alpha-glutamylglycyl-L-histidyl-L-glutaminyl-L-methionyl-L-lysyl-L-alpha-aspartyl-L-cysteinyl-L-threonyl-L-alpha-glutamyl-L-arginyl-L-glutaminyl-L-alanyl-L-asparaginyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
L-Phenylalanine, L-lysyl-L-alpha-glutamylglycyl-L-histidyl-L-glutaminyl-L-methionyl-L-lysyl-L-alpha-aspartyl-L-cysteinyl-L-threonyl-L-alpha-glutamyl-L-arginyl-L-glutaminyl-L-alanyl-L-asparaginyl- is a complex peptide composed of multiple amino acids
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves solid-phase peptide synthesis (SPPS), a method widely used for the assembly of peptides. The process begins with the attachment of the C-terminal amino acid to a solid resin. Subsequent amino acids are added sequentially through a series of coupling and deprotection steps. The reaction conditions often involve the use of coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to facilitate peptide bond formation. The final product is cleaved from the resin using a strong acid like trifluoroacetic acid (TFA).
Industrial Production Methods
In an industrial setting, the production of this peptide may involve large-scale SPPS or recombinant DNA technology. The latter method involves the insertion of a gene encoding the peptide into a host organism, such as Escherichia coli, which then expresses the peptide. This method is advantageous for producing large quantities of the peptide with high purity.
Análisis De Reacciones Químicas
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: The cysteine residues can form disulfide bonds through oxidation.
Reduction: Disulfide bonds can be reduced back to free thiol groups.
Substitution: Amino acid residues can be modified through substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine can be used to oxidize cysteine residues.
Reduction: Dithiothreitol (DTT) or beta-mercaptoethanol are common reducing agents.
Substitution: Nucleophilic reagents such as alkyl halides can be used for substitution reactions.
Major Products
Oxidation: Formation of disulfide-linked peptides.
Reduction: Regeneration of free thiol groups.
Substitution: Modified peptides with altered side chains.
Aplicaciones Científicas De Investigación
This compound has a wide range of applications in scientific research:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in protein-protein interactions and enzyme-substrate specificity.
Medicine: Explored for its potential as a therapeutic agent in treating various diseases, including cancer and neurodegenerative disorders.
Industry: Utilized in the development of biomaterials and drug delivery systems.
Mecanismo De Acción
The mechanism of action of this peptide involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can modulate the activity of these targets by binding to their active sites or allosteric sites, thereby influencing various biochemical pathways. For example, the peptide may inhibit or activate enzymes involved in metabolic processes, leading to changes in cellular function.
Comparación Con Compuestos Similares
Similar Compounds
L-Phenylalanyl-L-proline: Another peptide with similar amino acid composition but different sequence and properties.
L-Phenylalanine: A simpler amino acid that serves as a building block for more complex peptides.
Uniqueness
The uniqueness of L-Phenylalanine, L-lysyl-L-alpha-glutamylglycyl-L-histidyl-L-glutaminyl-L-methionyl-L-lysyl-L-alpha-aspartyl-L-cysteinyl-L-threonyl-L-alpha-glutamyl-L-arginyl-L-glutaminyl-L-alanyl-L-asparaginyl- lies in its specific sequence and structure, which confer unique biochemical properties and potential applications. Its ability to form specific interactions with molecular targets makes it a valuable tool in research and therapeutic development.
Propiedades
Número CAS |
119400-72-5 |
|---|---|
Fórmula molecular |
C78H124N26O27S2 |
Peso molecular |
1922.1 g/mol |
Nombre IUPAC |
(4S)-5-[[2-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2R)-1-[[(2S,3R)-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-4-amino-1-[[(1S)-1-carboxy-2-phenylethyl]amino]-1,4-dioxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-4-[[(2S)-2,6-diaminohexanoyl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C78H124N26O27S2/c1-38(63(116)100-51(32-57(84)108)73(126)102-53(77(130)131)30-40-12-5-4-6-13-40)91-66(119)46(17-21-55(82)106)96-67(120)44(16-11-28-88-78(85)86)95-70(123)48(20-24-60(112)113)99-76(129)62(39(2)105)104-75(128)54(36-132)103-74(127)52(33-61(114)115)101-68(121)43(15-8-10-27-80)94-71(124)49(25-29-133-3)98-69(122)47(18-22-56(83)107)97-72(125)50(31-41-34-87-37-90-41)92-58(109)35-89-65(118)45(19-23-59(110)111)93-64(117)42(81)14-7-9-26-79/h4-6,12-13,34,37-39,42-54,62,105,132H,7-11,14-33,35-36,79-81H2,1-3H3,(H2,82,106)(H2,83,107)(H2,84,108)(H,87,90)(H,89,118)(H,91,119)(H,92,109)(H,93,117)(H,94,124)(H,95,123)(H,96,120)(H,97,125)(H,98,122)(H,99,129)(H,100,116)(H,101,121)(H,102,126)(H,103,127)(H,104,128)(H,110,111)(H,112,113)(H,114,115)(H,130,131)(H4,85,86,88)/t38-,39+,42-,43-,44-,45-,46-,47-,48-,49-,50-,51-,52-,53-,54-,62-/m0/s1 |
Clave InChI |
JZCNZKYQBJKBMM-MTNZBRKKSA-N |
SMILES isomérico |
C[C@H]([C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)O)NC(=O)[C@H](CS)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCSC)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC2=CN=CN2)NC(=O)CNC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCCCN)N)O |
SMILES canónico |
CC(C(C(=O)NC(CCC(=O)O)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCC(=O)N)C(=O)NC(C)C(=O)NC(CC(=O)N)C(=O)NC(CC1=CC=CC=C1)C(=O)O)NC(=O)C(CS)NC(=O)C(CC(=O)O)NC(=O)C(CCCCN)NC(=O)C(CCSC)NC(=O)C(CCC(=O)N)NC(=O)C(CC2=CN=CN2)NC(=O)CNC(=O)C(CCC(=O)O)NC(=O)C(CCCCN)N)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


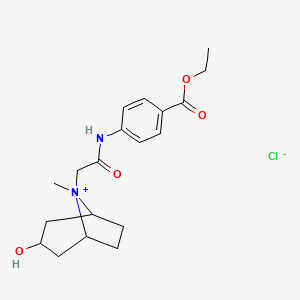
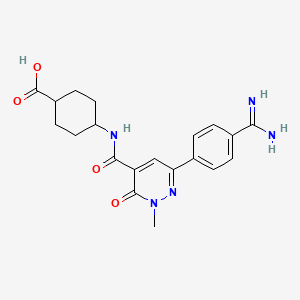
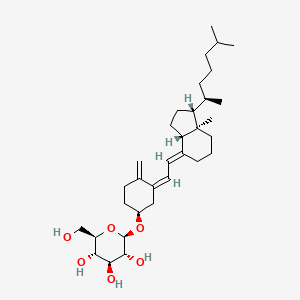
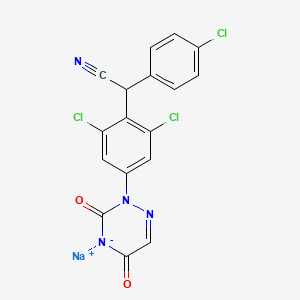
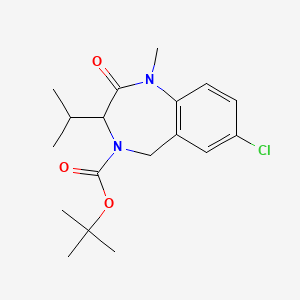
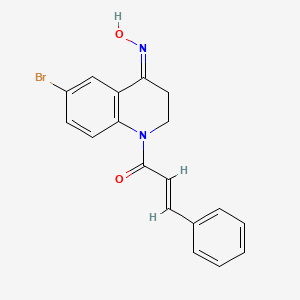
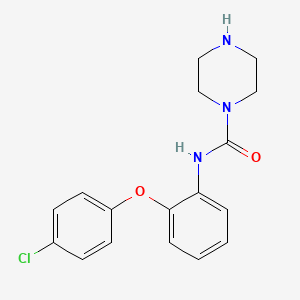
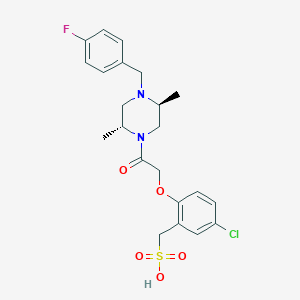
![4-amino-3-[3-oxo-2-[2-(propan-2-ylamino)ethyl]-1H-isoindol-1-yl]benzonitrile;dihydrochloride](/img/structure/B12771285.png)
